molecular formula C12H9FO2 B12450302 2-(2-Fluoronaphthalen-1-yl)acetic acid

2-(2-Fluoronaphthalen-1-yl)acetic acid

Cat. No.: B12450302
M. Wt: 204.20 g/mol
InChI Key: MNKROXOCIXJLNJ-UHFFFAOYSA-N
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Description

2-(2-Fluoronaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the second position of the naphthalene ring and an acetic acid group attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoronaphthalen-1-yl)acetic acid typically involves the introduction of a fluorine atom into the naphthalene ring followed by the attachment of an acetic acid group. One common method involves the fluorination of naphthalene using a fluorinating agent such as Selectfluor. The resulting fluoronaphthalene is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoronaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(2-Fluoronaphthalen-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoronaphthalen-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds. The acetic acid group can participate in various biochemical reactions, making the compound a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoronaphthalen-1-yl)acetic acid
  • 2-(4-Fluoronaphthalen-1-yl)propanoic acid
  • Indole-3-acetic acid

Uniqueness

2-(2-Fluoronaphthalen-1-yl)acetic acid is unique due to the specific position of the fluorine atom on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications .

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

2-(2-fluoronaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H9FO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

MNKROXOCIXJLNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)F

Origin of Product

United States

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